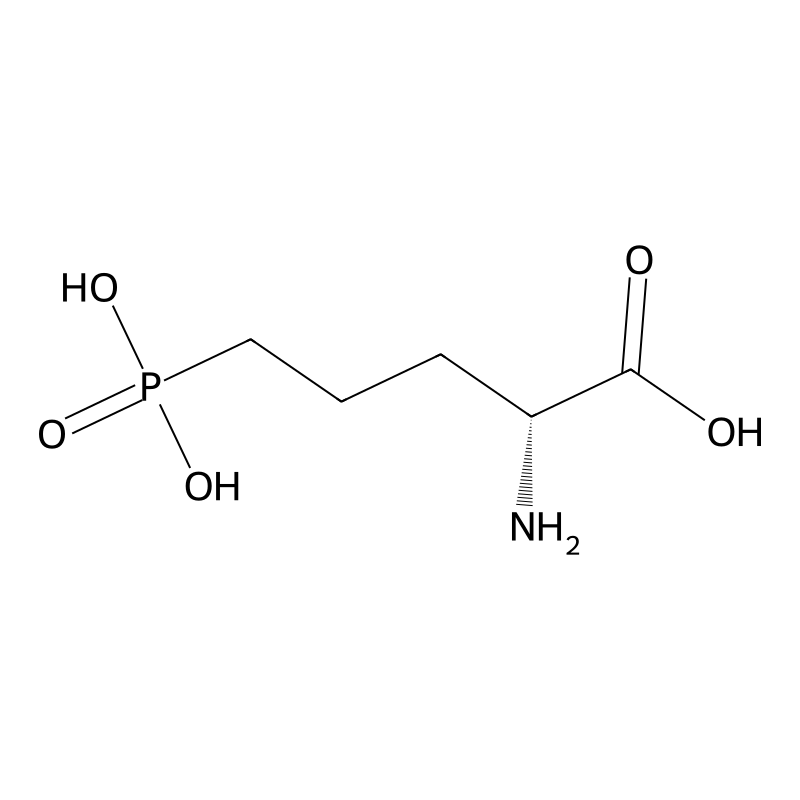

5-Phosphono-D-norvaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

5-Phosphono-D-norvaline is a phosphonated amino acid with the molecular formula CHNOP. It is recognized for its structural similarity to the neurotransmitter glutamate, specifically as an analog of D-norvaline. This compound features a phosphono group, which contributes to its unique biochemical properties. The presence of this functional group enhances its ability to interact with biological systems, particularly in the context of neurotransmission and enzyme inhibition.

5-Phosphono-D-norvaline, also known as AP5, is a synthetic compound widely used in scientific research as a selective antagonist of N-methyl-D-aspartate (NMDA) receptors. These receptors are a type of glutamate receptor, a crucial player in excitatory neurotransmission in the central nervous system [].

Mechanism of Action

AP5 acts as a competitive antagonist at the NMDA receptor's binding site for glutamate, the primary excitatory neurotransmitter in the brain [, ]. By binding to this site, AP5 prevents the binding of glutamate, thereby effectively blocking the activation of NMDA receptors. This blockade disrupts the normal flow of excitatory signals in the nervous system, allowing researchers to study the specific roles of NMDA receptors in various physiological and pathological processes.

Applications in Research

Understanding NMDA receptor function

Due to its selective antagonism of NMDA receptors, AP5 is a valuable tool for understanding the role of these receptors in various brain functions, including:

Learning and memory

Studies using AP5 have shown its involvement in memory formation and consolidation [, ].

Long-term potentiation (LTP)

LTP is a cellular mechanism underlying learning and memory, and AP5 can block its induction, suggesting the involvement of NMDA receptors in this process [].

Pain perception

Blocking NMDA receptors with AP5 can reduce pain sensitivity in animal models, highlighting their role in pain signaling [].

Investigating neurological disorders

Because of their involvement in various brain functions, NMDA receptors are implicated in several neurological disorders. AP5 is used as a research tool to:

Model neurodegenerative diseases

AP5 can be used to induce excitotoxicity, a pathological process involving excessive NMDA receptor activation, which is relevant to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [].

Study stroke models

AP5 administration can mimic ischemic stroke in animal models, allowing researchers to investigate the role of NMDA receptors in stroke-induced brain damage [].

Drug discovery

The ability of AP5 to block NMDA receptors makes it a valuable tool in the development of new drugs targeting these receptors for various neurological and psychiatric conditions [].

- Oxidation: While not extensively studied, it is known that 5-phosphono-D-norvaline can undergo oxidation reactions.

- Reduction: This compound may also be involved in reduction processes, although specific pathways are less documented .

The reactivity of 5-phosphono-D-norvaline is influenced by the phosphonate group, which can engage in nucleophilic substitutions and other transformations typical of phosphonic acids.

5-Phosphono-D-norvaline exhibits significant biological activity, particularly as an antagonist of N-methyl-D-aspartate receptors. This receptor plays a crucial role in synaptic plasticity and memory function. The compound competes with glutamate for binding sites on these receptors, thereby modulating excitatory neurotransmission. Its potency in inhibiting these receptors has made it a valuable tool in neuropharmacological research .

The synthesis of 5-phosphono-D-norvaline can be achieved through several methods:

- Multi-component reactions: These involve combining multiple reactants to form the desired product in a single step.

- Phosphonylation: Introducing the phosphono group into D-norvaline through chemical modification techniques.

- Total synthesis: A more complex approach that may involve several intermediate steps and reactions to construct the molecule from simpler precursors .

These methods are essential for producing 5-phosphono-D-norvaline in sufficient quantities for research and potential therapeutic applications.

5-Phosphono-D-norvaline has several applications, particularly in:

- Neuroscience Research: As a selective antagonist of N-methyl-D-aspartate receptors, it is used to study synaptic transmission and neurophysiological processes.

- Pharmacology: The compound serves as a model for developing new drugs targeting glutamatergic signaling pathways.

- Agricultural Chemistry: Some studies have explored its herbicidal properties, although this application is less common compared to its use in neuroscience .

Studies involving 5-phosphono-D-norvaline focus on its interactions with various biological targets:

- N-methyl-D-aspartate Receptors: The compound's competitive inhibition provides insights into receptor dynamics and signaling pathways.

- Enzyme Interactions: Research has indicated potential interactions with enzymes involved in amino acid metabolism, although detailed mechanisms require further exploration .

These interaction studies are crucial for understanding the broader implications of 5-phosphono-D-norvaline in biological systems.

Several compounds share structural similarities with 5-phosphono-D-norvaline, including:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| D-Aspartic Acid | Similar backbone | Naturally occurring neurotransmitter |

| D-Norvaline | Structural analog | Lacks phosphonate group |

| DL-2-Amino-5-phosphonopentanoic Acid | Longer carbon chain | Different chain length; used as NMDA antagonist |

Uniqueness of 5-Phosphono-D-norvaline

What distinguishes 5-phosphono-D-norvaline from these similar compounds is its phosphonate group, which enhances its binding affinity to N-methyl-D-aspartate receptors compared to other amino acids. This unique feature allows for more specific modulation of excitatory neurotransmission, making it a valuable compound in both research and potential therapeutic contexts.

Investigation of NMDA Receptor Binding Mechanisms

D-AP5 competitively antagonizes the glutamate binding site of NMDA receptors, which are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. Electrophysiological studies in Xenopus oocytes expressing recombinant NMDA receptors have demonstrated that D-AP5 inhibits receptor activation with half-maximal inhibitory concentration (IC50) values of 0.28 µM for GluN2A, 0.46 µM for GluN2B, and 1.6 µM for GluN2C-containing receptors [1]. These subunit-specific differences in potency highlight the role of GluN2 subunits in modulating antagonist binding affinity.

Structural analyses suggest that D-AP5’s phosphonopentanoic acid moiety mimics glutamate’s α-carboxyl and α-amino groups, enabling it to occupy the glutamate binding pocket. This interaction prevents receptor activation by stabilizing the closed conformation of the ligand-binding domain [1] [3]. Notably, D-AP5’s inhibitory effects are voltage-independent, distinguishing it from channel-blocking antagonists like magnesium [1].

Table 1: Subunit-Specific IC50 Values of D-AP5 for NMDA Receptors

| Receptor Subtype | IC50 (µM) |

|---|---|

| GluN1/GluN2A | 0.28 |

| GluN1/GluN2B | 0.46 |

| GluN1/GluN2C | 1.6 |

Research on Competitive Inhibition of Glutamate Binding

D-AP5’s competitive antagonism has been instrumental in characterizing glutamate’s role in NMDA receptor activation. In hippocampal slices, D-AP5 application reversibly inhibits NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) without affecting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor responses [1] [6]. This selectivity arises from its inability to bind the structurally distinct ligand-binding domains of non-NMDA glutamate receptors.

Kinetic studies using rapid agonist application techniques in outside-out patches from cultured neurons reveal that D-AP5 dissociation from NMDA receptors follows a two-site cooperative model. Occupation of one glutamate binding site reduces the affinity of the adjacent site for D-AP5, suggesting negative cooperativity between subunits [5]. This cooperativity underlies the sigmoidal activation kinetics observed when NMDA is applied after D-AP5 washout [5].

Selectivity Studies Across Ionotropic Glutamate Receptors

D-AP5 exhibits negligible activity at AMPA, kainate, or metabotropic glutamate receptors at concentrations effective for NMDA receptor blockade. For example, in cortical neurons, 100 µM D-AP5 suppresses NMDA receptor currents by >90% but does not alter AMPA receptor-mediated currents [6]. This selectivity is attributed to differences in the ligand-binding domain architecture, particularly the absence of a conserved serine residue in NMDA receptors that facilitates D-AP5 binding [3].

Comparative studies with analogs like D-2-amino-7-phosphonoheptanoic acid (D-AP7) reveal that extending the carbon chain length reduces NMDA receptor affinity, underscoring the importance of steric compatibility in antagonist design [3].

Research Distinguishing NMDA from AMPA/Kainate Responses

D-AP5 has been widely used to isolate NMDA receptor contributions in mixed synaptic responses. In the nucleus accumbens, bath application of 30 µM D-AP5 abolishes NMDA receptor-dependent dopamine release evoked by high-frequency stimulation while sparing AMPA receptor-mediated responses [4]. Similarly, in hippocampal long-term potentiation (LTP) studies, D-AP5 blocks the NMDA receptor-dependent induction phase without affecting established AMPA receptor-mediated transmission [6].

Experimental Approaches to Receptor Subtype Selectivity

The differential sensitivity of GluN2 subunit-containing receptors to D-AP5 has enabled researchers to probe subunit-specific roles in vivo. For instance, in GluN2A knockout mice, the residual NMDA receptor current is less sensitive to D-AP5, confirming GluN2B’s dominant role in these receptors [1]. Such approaches have clarified GluN2A’s association with synaptic plasticity and GluN2C’s role in cerebellar function.

Research on Receptor Binding Kinetics and Dynamics

Stopped-flow fluorometry and single-channel recordings have quantified D-AP5’s binding kinetics. The antagonist dissociates from NMDA receptors with a time constant of ~120 ms, a rate sufficient to permit rapid recovery of synaptic transmission upon washout [5]. This reversible binding is critical for experiments requiring transient NMDA receptor blockade.

Mathematical modeling of D-AP5’s action supports a two-site sequential binding mechanism:

$$

R + 2D \rightleftharpoons RD + D \rightleftharpoons RD_2

$$

where $$ R $$ represents the receptor, and $$ D $$ denotes D-AP5 [5]. The model predicts that submaximal D-AP5 concentrations preferentially occupy one subunit, partially preserving receptor function.

Comprehensive comparative studies have demonstrated striking differences in biological activity between the stereoisomers of 5-phosphono-norvaline. The D-isomer exhibits approximately 52-fold higher potency than the L-isomer in NMDA receptor binding assays [1] [2] [3]. This dramatic stereoselectivity represents one of the most pronounced examples of enantiomeric discrimination observed in competitive NMDA receptor antagonists.

Binding affinity studies reveal that 5-Phosphono-D-norvaline demonstrates inhibition constants ranging from 1.4 to 3.0 micromolar, while 5-Phosphono-L-norvaline exhibits significantly weaker binding with inhibition constants exceeding 70 micromolar [1] [3]. The racemic mixture, designated as DL-2-amino-5-phosphonopentanoic acid, displays intermediate activity with inhibition constants of approximately 8.7 micromolar [2] [4].

Radioligand binding experiments using [3H]CPP displacement assays have confirmed that the enhanced potency of 5-Phosphono-D-norvaline correlates with its superior binding affinity at the glutamate recognition site of NMDA receptors [5] [6]. Importantly, 5-Phosphono-L-norvaline, while demonstrating minimal NMDA receptor antagonism, exhibits activity at alternate receptor systems, particularly showing agonist properties at 2-amino-4-phosphonobutyrate-sensitive receptors [7] [3].

Electrophysiological investigations using cultured cortical neurons have demonstrated that 5-Phosphono-D-norvaline selectively reduces NMDA-induced depolarization without affecting responses to L-quisqualic acid or kainic acid [1] [2]. These findings establish the compound's selectivity profile and confirm its competitive mechanism of action at NMDA receptors.

Research utilizing racemic mixtures has revealed practical limitations in their therapeutic application. The inclusion of the L-isomer in racemic preparations leads to confounding pharmacological effects, particularly in retinal studies where the L-isomer demonstrates "AP4-like" actions that can mask or complicate interpretation of NMDA-mediated responses [7]. Consequently, the use of enantiomerically pure 5-Phosphono-D-norvaline has become the standard for experimental investigations.

Structure-Activity Relationship Studies in NMDA Antagonism

Systematic structure-activity relationship investigations have established the molecular requirements for effective NMDA receptor antagonism by 5-phosphono-norvaline derivatives. These studies have identified critical structural elements that determine both binding affinity and receptor selectivity.

The omega-phosphonic acid moiety represents the most crucial pharmacophore element for NMDA receptor recognition [5] [6]. Crystallographic analyses have demonstrated that the phosphonic acid group occupies a specific binding pocket within the glutamate recognition site, forming essential ionic interactions with positively charged residues [8] [9]. The tetrahedral geometry of the phosphonic acid group provides optimal spatial arrangement for these interactions.

Chain length optimization studies have revealed that the five-carbon separation between the alpha-amino acid functionality and the terminal phosphonic acid group provides optimal binding geometry [6] [10]. Homologous series investigations comparing compounds with four, five, six, and seven carbon separations demonstrate that deviation from the five-carbon chain length results in decreased potency. The compound 2-amino-7-phosphonoheptanoic acid exhibits reduced activity compared to 5-Phosphono-D-norvaline, while shorter chain analogs show further decreases in binding affinity [11].

Stereochemical requirements at the alpha-carbon position have been definitively established through comparative studies. The R-configuration at the alpha-carbon (D-stereochemistry) is essential for high-affinity NMDA receptor binding [1] [12]. Molecular modeling studies suggest that the R-configuration allows optimal positioning of both the amino acid backbone and the distal phosphonic acid group within the receptor binding site [10] [13].

The alpha-amino and alpha-carboxyl groups represent invariant structural requirements for receptor recognition. Pharmacophore modeling studies indicate that these functional groups participate in hydrogen bonding interactions with conserved receptor residues [6] [10]. Modification or removal of either group results in complete loss of NMDA receptor affinity.

Conformational flexibility analyses have revealed that 5-Phosphono-D-norvaline possesses optimal molecular flexibility for receptor binding [14] [15]. The linear five-carbon chain allows the molecule to adopt the necessary folded conformation that brings the distal phosphonic acid group into proximity with the alpha-carboxylate group. This conformational requirement has been validated through studies of conformationally restricted analogs, which generally exhibit altered binding kinetics and reduced affinity [14].

Research on Phosphono Group Modifications

Extensive medicinal chemistry investigations have explored modifications to the phosphonic acid functionality of 5-Phosphono-D-norvaline, providing insights into the specific chemical requirements for NMDA receptor antagonism.

Replacement of the phosphonic acid group with alternative acidic functionalities has consistently resulted in reduced biological activity [6] [16]. Sulfonic acid analogs retain only 10-20% of the activity observed with the parent phosphonic acid compound [5]. This reduction in potency reflects altered electrostatic interactions and modified hydrogen bonding patterns within the receptor binding site.

Tetrazole modifications, designed as phosphonic acid bioisosteres, demonstrate limited success in maintaining NMDA receptor affinity [17]. These analogs typically exhibit 5-10% of the activity of 5-Phosphono-D-norvaline, suggesting that the tetrahedral geometry and specific hydrogen bonding capability of the phosphonic acid group are essential for optimal receptor recognition.

Carboxylic acid replacements prove completely inactive in NMDA receptor binding assays [16] [10]. This finding emphasizes the unique contribution of the phosphonic acid group to receptor selectivity and binding affinity. The enhanced acidity and bidentate hydrogen bonding capability of phosphonic acid compared to carboxylic acid appear critical for receptor interaction.

Phosphinate modifications, involving replacement of one phosphonic acid hydroxyl group with alternative substituents, have yielded variable results [18]. While some phosphinate analogs retain measurable NMDA receptor affinity, they generally exhibit reduced potency and altered selectivity profiles compared to the parent phosphonic acid compound.

Advanced modifications involving fluorine substitution have demonstrated enhanced biological activity in certain cases [19]. Difluorophosphonic acid analogs of 5-Phosphono-D-norvaline exhibit increased binding affinity and enhanced selectivity for NMDA receptors over other glutamate receptor subtypes. These findings suggest opportunities for developing second-generation phosphonic acid-based antagonists with improved pharmacological properties.

Organophosphate interactions with NMDA receptors have revealed additional complexity in phosphorus-containing ligand recognition [20]. Certain organophosphate compounds demonstrate irreversible binding to NMDA receptor components, providing mechanistic insights into phosphorus-receptor interactions and potential therapeutic applications.

Studies on Stereoisomeric Research Applications

Stereoisomeric research applications of 5-phosphono-norvaline have extended beyond basic pharmacological characterization to encompass specialized research methodologies and experimental paradigms. These applications have leveraged the unique stereochemical properties of the compound for investigating NMDA receptor function and neural plasticity mechanisms.

Asymmetric synthesis methodologies have been developed specifically for preparing enantiomerically pure stereoisomers of 5-phosphono-norvaline [21] [22]. These synthetic approaches utilize chiral catalysts and stereoselective reaction conditions to achieve high enantiomeric excess values exceeding 97%. The availability of pure stereoisomers has enabled precise pharmacological investigations and eliminated confounding effects associated with racemic mixtures.

Resolution techniques employing both chemical and enzymatic methods have been established for separating racemic 5-phosphono-norvaline [22]. Chemical resolution utilizing chiral resolving agents such as alpha-phenylethylamine has achieved efficient separation of D and L enantiomers with yields of 60-70% and 30-35% respectively. Enzymatic resolution methods using acylase and papain have provided alternative approaches for obtaining stereochemically pure compounds.

Stereoisomeric discrimination in biological systems has been extensively characterized through receptor binding and functional assays [12] [23]. These studies have revealed that the stereochemical requirements for NMDA receptor antagonism extend beyond simple binding affinity to encompass differential effects on receptor kinetics and ion channel gating. The D-isomer demonstrates not only higher binding affinity but also distinct kinetic properties compared to the L-isomer.

Pharmacokinetic studies have revealed stereoisomer-specific differences in absorption, distribution, and elimination [12]. The S-configuration stereoisomers demonstrate enhanced recognition by neutral amino acid transport systems, potentially leading to improved brain penetration and bioavailability. These findings have implications for therapeutic development and highlight the importance of stereochemical considerations in drug design.

Research applications in neural development have utilized stereoisomeric differences to investigate NMDA receptor contributions to synaptic plasticity and learning [24]. The D-isomer has proven invaluable for blocking NMDA receptor-dependent long-term potentiation and examining the role of these receptors in memory formation and neural development.

Clinical research applications have explored the potential therapeutic utility of pure stereoisomers versus racemic mixtures [23]. These investigations have revealed that the enhanced potency and selectivity of the D-isomer may translate to improved therapeutic indices and reduced side effect profiles in clinical applications.

Development of Novel Research Analogs

The development of novel research analogs based on the 5-phosphono-norvaline scaffold has yielded structurally diverse compounds with enhanced pharmacological properties and specialized research applications. These developmental efforts have focused on improving potency, selectivity, and pharmaceutical characteristics while maintaining the core pharmacophore elements.

Benzimidazole-spaced phosphonic acid analogs represent a significant advancement in structural optimization [25]. These compounds incorporate aromatic ring systems between the amino acid backbone and the phosphonic acid group, resulting in enhanced binding affinity and improved selectivity profiles. The most potent analog in this series demonstrates inhibition constants in the nanomolar range, representing a substantial improvement over the parent compound.

Pyrazoline-based analogs have been developed through systematic structural modification programs [26]. These compounds feature heterocyclic ring systems that provide conformational constraint while maintaining essential pharmacophore elements. Selected analogs demonstrate not only potent NMDA receptor antagonism but also enhanced neuroprotective activity in cellular and animal models.

Paracyclophane-based derivatives have been investigated as GluN2A-selective antagonists [27]. These structurally complex analogs incorporate unique bridged aromatic systems that confer subunit selectivity, enabling selective targeting of specific NMDA receptor subtypes. This selectivity represents a significant advancement over the non-selective antagonism exhibited by 5-Phosphono-D-norvaline.

Cyclically constrained analogs have been designed to probe conformational requirements for receptor binding [14] [28]. These compounds incorporate cyclic structures that restrict molecular flexibility and provide insights into the bioactive conformation of 5-phosphono-norvaline. Spirobicyclophosphonate analogs have demonstrated that specific conformational arrangements are required for optimal receptor interaction.

Fluorinated analogs have been developed to enhance metabolic stability and improve pharmacokinetic properties [19]. These compounds incorporate fluorine substituents at strategic positions to increase resistance to enzymatic degradation while maintaining or enhancing biological activity. Certain fluorinated analogs demonstrate superior brain penetration and prolonged duration of action.

Prodrug approaches have been explored to improve the pharmaceutical properties of phosphonic acid-containing compounds [18]. These strategies involve temporary masking of the phosphonic acid group through ester or amide linkages that are cleaved in vivo to release the active compound. Such approaches address the poor oral bioavailability typically associated with phosphonic acid-containing drugs.

Comparative Research with Other Aminophosphonates

Comparative research investigations have positioned 5-Phosphono-D-norvaline within the broader context of aminophosphonate-based NMDA receptor antagonists, revealing structure-activity relationships that extend across the entire chemical class.

Comparative potency studies have established a rank order of activity among aminophosphonate NMDA receptor antagonists [11] [29]. In systematic binding assays, 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate and related cyclic analogs demonstrate superior potency compared to 5-Phosphono-D-norvaline, with inhibition constants approximately 5-fold lower. However, 5-Phosphono-D-norvaline maintains favorable selectivity characteristics and demonstrates superior in vivo activity in certain paradigms.

Kinetic analyses have revealed distinct binding and dissociation rate constants among aminophosphonate antagonists [14] [15]. While 5-Phosphono-D-norvaline exhibits relatively rapid association and dissociation kinetics, conformationally restricted analogs such as CGS 19755 demonstrate slower binding kinetics but prolonged receptor occupancy. These kinetic differences translate to distinct pharmacological profiles in functional assays.

Subunit selectivity comparisons have highlighted the non-selective nature of 5-Phosphono-D-norvaline compared to newer generation compounds [30]. While 5-Phosphono-D-norvaline demonstrates similar affinity for GluN2A and GluN2B-containing NMDA receptors, specialized analogs such as ST3 exhibit 15-fold selectivity for GluN1/GluN2A over GluN1/GluN2B receptors.

Neuroprotective efficacy comparisons have evaluated the therapeutic potential of various aminophosphonate compounds [31]. In cortical neuronal culture models, 5-Phosphono-D-norvaline demonstrates effective protection against glutamate-induced neurotoxicity, though certain newer analogs exhibit enhanced neuroprotective profiles with improved therapeutic windows.

In vivo activity comparisons have revealed important differences in systemic potency and duration of action [11] [29]. While 5-Phosphono-D-norvaline requires doses of 50-100 milligrams per kilogram for systemic activity, more potent analogs such as CPP, CPMP, and CPPP demonstrate equivalent effects at doses of 2-5 milligrams per kilogram. These differences reflect variations in both intrinsic potency and pharmacokinetic properties.

Molecular modeling comparisons have provided insights into the structural basis for activity differences among aminophosphonate compounds [10] [13]. Pharmacophore analyses reveal that while all active compounds share common spatial arrangements of key functional groups, subtle differences in molecular geometry and flexibility account for the observed potency variations. These modeling studies have guided the design of subsequent generations of NMDA receptor antagonists.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant